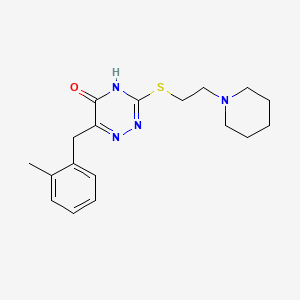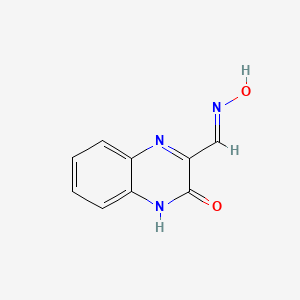
2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI): is a chemical compound with the molecular formula C9H7N3O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) typically involves the reaction of quinoxaline derivatives with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Quinoxalinecarboxaldehyde amines.
Substitution: Various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline N-oxides: Similar in structure but differ in the oxidation state of the nitrogen atoms.
Quinoxalinecarboxaldehyde derivatives: Differ in the functional groups attached to the quinoxaline ring.
Hydroxyquinoxalines: Differ in the position and number of hydroxyl groups on the quinoxaline ring.
Uniqueness
2-Quinoxalinecarboxaldehyde,3-hydroxy-,oxime(7CI,8CI) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H7N3O2 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
3-[(E)-hydroxyiminomethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7N3O2/c13-9-8(5-10-14)11-6-3-1-2-4-7(6)12-9/h1-5,14H,(H,12,13)/b10-5+ |
Clé InChI |
GSRGTMHOFIDWAK-BJMVGYQFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=N/O |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


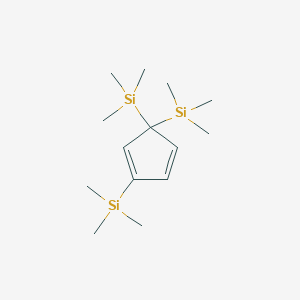
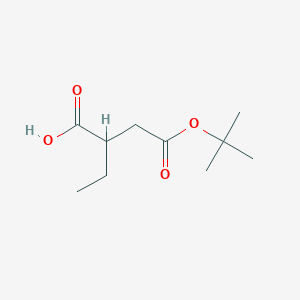
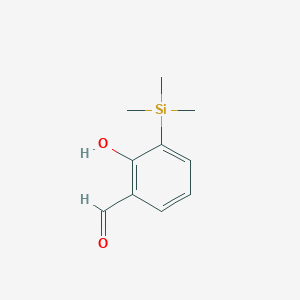
![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)


![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)



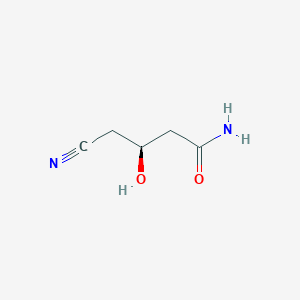
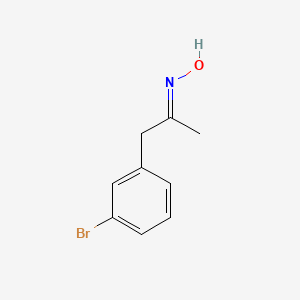
![(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)
